N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
CAS No.: 953941-68-9
Cat. No.: VC4508327
Molecular Formula: C22H23ClN4O3
Molecular Weight: 426.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953941-68-9 |
|---|---|
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 426.9 |
| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
| Standard InChI | InChI=1S/C22H23ClN4O3/c23-18-8-7-17(14-24)19(13-18)26-22(29)21(28)25-9-4-10-27-11-12-30-20(15-27)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,15H2,(H,25,28)(H,26,29) |
| Standard InChI Key | OFIWJTTWRQCTLF-UHFFFAOYSA-N |
| SMILES | C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3 |
Introduction
Potential Applications
Although specific applications of N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide are not detailed in the search results, compounds with similar structures are often explored for their roles in:
-
Pharmaceutical Development:
-
Oxalamide derivatives are commonly studied for their bioactivity, including antimicrobial, anticancer, or enzyme inhibitory properties.
-
The morpholine group is frequently incorporated into drug molecules to enhance solubility and bioavailability.
-
-
Chemical Research:
-
The compound may serve as a building block for synthesizing more complex molecules.
-
Its functional groups make it suitable for studying hydrogen bonding and molecular interactions.
-
-
Materials Science:
-
Potential use in creating polymers or other materials requiring specific structural properties.
-
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
-
Formation of the Oxalamide Backbone:
-
Reaction between oxalyl chloride and amines to form the oxamide linkage.
-
-
Substitution Reactions:
-
Introduction of the chlorine atom and cyano group on the aromatic ring via electrophilic substitution or nitrile addition.
-
-
Morpholine Functionalization:
-
Alkylation of morpholine with phenyl derivatives to attach the morpholine moiety.
-
While exact details for this specific compound's synthesis were not provided in the search results, these steps align with general synthetic strategies for related molecules.
Comparative Data Table
| Property | N1-(5-chloro...) | Similar Oxalamides | Notes |
|---|---|---|---|
| Molecular Weight | 413.90 g/mol | ~400–450 g/mol | Typical range for small bioactive molecules. |
| Functional Groups | Chloro, cyano, morpholine | Varies | Morpholine enhances solubility. |
| Potential Applications | Pharmaceutical, materials science | Drug design, catalysts | Depends on specific substituents. |
| Solubility | Likely moderate (polar groups) | Moderate | Amphiphilic nature aids solubility in mixed solvents. |
Research Implications
The compound's structural features make it a promising candidate for further exploration in:
-
Drug Discovery Programs:
-
Screening against biological targets such as enzymes or receptors.
-
-
Material Development:
-
Exploration as a precursor for advanced materials with tailored properties.
-
-
Chemical Reactivity Studies:
-
Investigation into its reactivity under various conditions to develop novel derivatives.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume